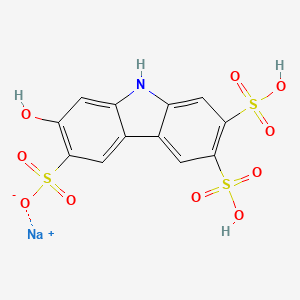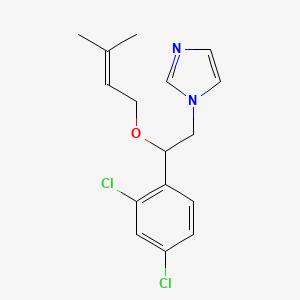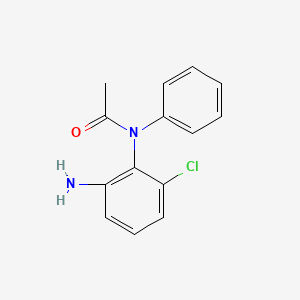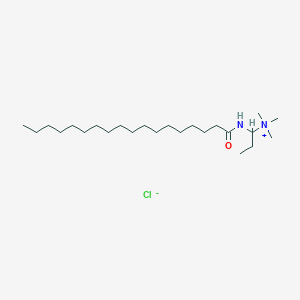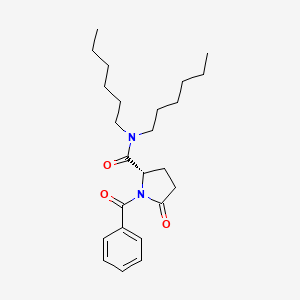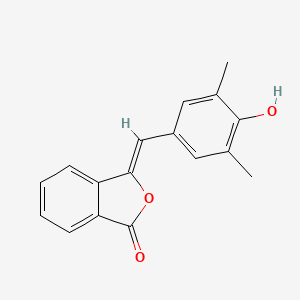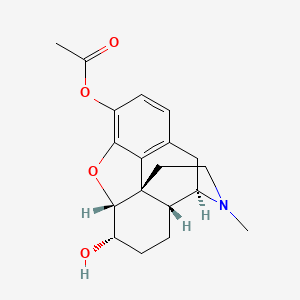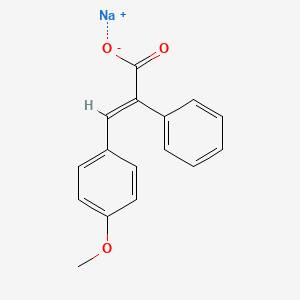
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring containing one double bond. The presence of isopropyl and methyl groups, along with a butenone side chain, makes this compound unique in its chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of a cyclohexanone derivative with a suitable aldehyde or ketone. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bonds to single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles like halides, amines
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various substituted cyclohexenes
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound with a similar ring structure but lacking the isopropyl and butenone groups.
Isopropylcyclohexene: Contains the isopropyl group but lacks the butenone side chain.
Methylcyclohexene: Contains the methyl group but lacks the isopropyl and butenone groups.
Uniqueness
1-(5-Isopropyl-2-methyl-1-cyclohexen-1-yl)-2-buten-1-one is unique due to the combination of isopropyl, methyl, and butenone groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
93942-50-8 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-1-(2-methyl-5-propan-2-ylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-6-14(15)13-9-12(10(2)3)8-7-11(13)4/h5-6,10,12H,7-9H2,1-4H3/b6-5+ |
InChI Key |
PIRRESNWUUEAOS-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1=C(CCC(C1)C(C)C)C |
Canonical SMILES |
CC=CC(=O)C1=C(CCC(C1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z,Z)-1,1,3,3-Tetraoctyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B12671442.png)
